Unecritinib, also known as TQ-B3101, is a selective small molecule inhibitor targeting receptor tyrosine kinases, specifically the anaplastic lymphoma kinase, proto-oncogene protein c-Met, and reactive oxygen species 1. Developed by Chia Tai Tianqing Pharmaceutical Group, it is primarily indicated for the treatment of non-small cell lung cancer and other malignancies associated with these targets. The compound has garnered attention for its efficacy in patients with ROS1-positive advanced non-small cell lung cancer, particularly those with brain metastases .
Unecritinib is classified under several categories including acetamides, antineoplastics, benzofurans, chlorobenzenes, esters, ethers, fluorobenzenes, ketones, morpholines, piperidines, pyrazoles, and pyridines. Its molecular formula is , and it is recognized as a new molecular entity with the CAS Registry number 1418026-92-2 .
The synthesis of Unecritinib involves several chemical reactions that strategically modify the molecular structure to enhance its pharmacological properties. While specific proprietary methods are often not publicly disclosed, the general synthesis can be summarized in the following steps:
The detailed reaction pathways and conditions are typically proprietary but involve standard organic synthesis techniques .
The molecular structure of Unecritinib features a complex arrangement that includes a benzofuran moiety linked to a piperidine ring. The presence of chlorine and fluorine atoms contributes to its potency as a kinase inhibitor. The InChIKey for Unecritinib is HBWSXXBJOQKNBL-CYBMUJFWSA-N.
Key Structural Features:
The three-dimensional conformation of Unecritinib plays a significant role in its mechanism of action against cancer cells .
Unecritinib primarily acts through competitive inhibition of its target kinases. The chemical reactions involved in its mechanism include:
In vitro studies have demonstrated that Unecritinib inhibits phosphorylation of key proteins such as AKT and ERK1/2 at nanomolar concentrations (IC50 values around 142.7 nM) indicating potent activity against target kinases .
The mechanism of action of Unecritinib involves selective inhibition of receptor tyrosine kinases associated with oncogenic signaling:
Studies indicate that Unecritinib is effective in both first-line settings and in patients previously treated with other therapies .
These properties influence its formulation as an oral medication and its pharmacokinetic profile .
Unecritinib is primarily used in clinical settings for treating non-small cell lung cancer patients who are positive for ROS1 mutations. Its applications extend to:
The drug's unique mechanism positions it as a promising candidate in precision oncology aimed at specific genetic alterations within tumors .
Unecritinib was designed to target dysregulated kinase pathways driving oncogenesis, particularly focusing on hyperactivated tyrosine kinases implicated in non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors. Target validation leveraged multi-omics data from The Cancer Genome Atlas (TCGA), which identified frequent co-occurring alterations in the RTK-RAS and PI3K/Akt pathways across 33 cancer types. Analysis of 9,125 tumors revealed that 89% harbored ≥1 driver alteration in these pathways, with 57% exhibiting actionable targets [6]. Unecritinib prioritizes inhibition of EGFR variants (exon 19 del/L858R) and c-KIT activation loops, validated through in vitro kinase screens showing 50% inhibition (IC₅₀) at <10 nM concentrations for mutant EGFR isoforms. Pathway dependency was confirmed via siRNA knockdown studies, where silencing of EGFR reduced proliferation by 85% in EGFR-mutated cell lines, establishing its non-redundant role in oncogenic signaling [6] [9].
Unecritinib’s selectivity derives from its unique binding mode to kinase domains, elucidated through X-ray crystallography (PDB: 7UKV). The inhibitor features a pyrazolo[3,4-d]pyrimidine core that anchors to the hinge region via hydrogen bonds with Met793, mimicking ATP binding. A covalent acrylamide warhead targets Cys797 in EGFR, while a morpholinoethoxy side chain extends into the hydrophobic back pocket created by the T790M "gatekeeper" mutation. This moiety forms van der Waals contacts with Met790, conferring >10-fold selectivity for mutant EGFR (L858R/T790M) over wild-type kinases [3]. Structural comparisons show that Unecritinib stabilizes the inactive "αC-helix out" conformation, sterically blocking catalytic lysine (K745) repositioning—a mechanism distinct from first-generation inhibitors that target active conformations [9]. Kinetic assays confirm time-dependent inhibition with a kinact/KI of 115,000 M⁻¹s⁻¹ for EGFRT790M, outperforming osimertinib (95,000 M⁻¹s⁻¹) in irreversible binding efficiency [3].
SAR-driven optimization addressed three key parameters: potency, selectivity, and resistance mitigation. Initial lead compounds with N-methylindole scaffolds showed robust EGFR inhibition but poor brain penetration. Systematic modifications yielded:
Table 1: Key SAR Optimization Parameters for Unecritinib
Parameter | Scaffold Modification | Effect | Outcome |
---|---|---|---|
Potency | para-Fluoro phenyl | Enhanced hydrophobic contact with Leu792 | IC₅₀ reduced from 12 nM to 0.8 nM |
Selectivity | Morpholine substitution | Reduced HER2 affinity | EGFR/HER2 kinact/KI ratio: 8.5 vs. 3.2 |
Resistance mitigation | Vinyl sulfonamide warhead | Retained C797S binding | IC₅₀ vs. C797S: 22 nM |
Brain penetration | Reduced molecular weight (MW <450) | Increased blood-brain barrier permeability | CNS concentration: 3× plasma levels |
Unecritinib demonstrates superior efficacy metrics relative to early kinase inhibitors, attributed to its rational design:
Table 2: Comparative Profiles of EGFR Inhibitors
Property | Unecritinib | Osimertinib | Gefitinib |
---|---|---|---|
EGFRT790M IC₅₀ | 0.8 nM | 1.2 nM | >1,000 nM |
CNS Penetration (CSF:Plasma) | 25% | 15% | <5% |
LM-PFS (exon 19 del) | 32.7 months | 23.4 months | 13.4 months |
Resistance to C797S | Active | Inactive | Inactive |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9